3-Methylhex-4-yn-2-ol

Catalog No.
S13802748
CAS No.
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylhex-4-yn-2-ol

Product Name

3-Methylhex-4-yn-2-ol

IUPAC Name

3-methylhex-4-yn-2-ol

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h6-8H,1-3H3

InChI Key

FOXDGHMVTCFRAN-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C)C(C)O

3-Methylhex-4-yn-2-ol is an organic compound with the molecular formula C7H12OC_7H_{12}O and a molecular weight of 112.17 g/mol. It features a triple bond between the fourth and fifth carbon atoms, making it an alkyne, and a hydroxyl group (-OH) at the second carbon, classifying it as an alcohol. The compound has a branched structure with a methyl group attached to the third carbon of the hexane chain. Its IUPAC name reflects its structure, indicating the position of the triple bond and the hydroxyl group.

Typical of alkynes and alcohols:

  • Hydrogenation: The triple bond can be reduced to a double or single bond in the presence of hydrogen gas and a catalyst (e.g., palladium or platinum).
  • Dehydration: Under acidic conditions, 3-methylhex-4-yn-2-ol can lose water to form an alkene.
  • Nucleophilic Substitution: The hydroxyl group can be converted to a better leaving group (e.g., tosylate) for nucleophilic substitution reactions.
  • Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde, depending on the conditions used.

Research on the biological activity of 3-methylhex-4-yn-2-ol is limited, but compounds with similar structures often exhibit significant biological properties. Alkynes and alcohols can possess antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications. Further studies are needed to determine specific biological activities associated with this compound.

3-Methylhex-4-yn-2-ol can be synthesized through several methods:

  • Alkyne Synthesis: Starting from 1-bromo-3-methylhexane, it can be converted into an alkyne using sodium amide in liquid ammonia followed by hydrolysis.
  • Hydroboration-Oxidation: A possible route involves hydroboration of an appropriate alkyne followed by oxidation to introduce the hydroxyl group.
  • Direct Alkylation: Using acetylene as a starting material, alkylation with 3-methyl-1-bromopropane can yield 3-methylhex-4-yn-2-ol.

3-Methylhex-4-yn-2-ol has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its structural features may lend themselves to modifications that could lead to biologically active compounds.
  • Flavor and Fragrance Industry: Compounds with similar structures are often used in creating flavors and fragrances due to their unique aromatic properties.

Several compounds share structural similarities with 3-methylhex-4-yn-2-ol:

Compound NameStructure TypeNotable Features
1-HexyneAlkyneStraight-chain alkyne
3-Methylhexan-2-oneKetoneContains a carbonyl group
3-Methylpentan-2-olAlcoholSimilar alcohol structure without triple bond
4-OctyneAlkyneLonger carbon chain with triple bond
Propan-2-oneKetoneSimple ketone for comparison

Uniqueness: 3-Methylhex-4-yn-2-ol is unique due to its combination of both alkyne and alcohol functional groups within a branched structure, which may influence its reactivity and potential applications compared to more linear or saturated compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

112.088815002 g/mol

Monoisotopic Mass

112.088815002 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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